(-)-(1R,2R,5S)-Neomenthyl acetate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Esterification of Neomenthol: The primary method for synthesizing (-)-(1R,2R,5S)-Neomenthyl acetate involves the esterification of neomenthol with acetic acid. This reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid[][2].
Industrial Production: Industrially, the compound can be produced by reacting neomenthol with acetic anhydride in the presence of a catalyst. This method is preferred for large-scale production due to its efficiency and higher yield[][2].
Chemical Reactions Analysis
Types of Reactions
Reduction: The compound can be reduced to neomenthol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces neomenthol.
Substitution: Produces various substituted cyclohexyl derivatives.
Scientific Research Applications
Chemistry
(-)-(1R,2R,5S)-Neomenthyl acetate is used as a starting material in organic synthesis for the preparation of various cyclohexyl derivatives .
Biology
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties .
Medicine
Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and safety profiles .
Industry
In the fragrance and flavor industries, this compound is used as a flavoring agent and fragrance component due to its pleasant minty aroma .
Mechanism of Action
The mechanism of action of (-)-(1R,2R,5S)-Neomenthyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Menthyl acetate: Similar in structure but differs in the stereochemistry of the cyclohexyl ring.
Neoisomenthyl acetate: Another stereoisomer with different biological and chemical properties.
Neoiso-pulegol acetate: Similar in structure but with a different functional group arrangement.
Uniqueness
(-)-(1R,2R,5S)-Neomenthyl acetate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXUANMFYXWVNG-MVWJERBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964769 | |
Record name | (-)-Neomenthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146502-80-9 | |
Record name | (-)-Neomenthyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50964769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,2R,5S)-(-)-Neomenthyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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